molecular formula C7H11N3O B13189561 1-Allyloxymethyl-1H-pyrazol-4-ylamine

1-Allyloxymethyl-1H-pyrazol-4-ylamine

Cat. No.: B13189561
M. Wt: 153.18 g/mol
InChI Key: NTJGEPCVYMVNKK-UHFFFAOYSA-N
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Description

1-Allyloxymethyl-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyloxymethyl-1H-pyrazol-4-ylamine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-ylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyloxymethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Allyloxymethyl-1H-pyrazol-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyloxymethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-ylamine: Similar structure but lacks the allyl group.

    4-Amino-1-methylpyrazole: Another pyrazole derivative with different substituents.

Uniqueness: 1-Allyloxymethyl-1H-pyrazol-4-ylamine is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(prop-2-enoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3O/c1-2-3-11-6-10-5-7(8)4-9-10/h2,4-5H,1,3,6,8H2

InChI Key

NTJGEPCVYMVNKK-UHFFFAOYSA-N

Canonical SMILES

C=CCOCN1C=C(C=N1)N

Origin of Product

United States

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